Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13745926
Molecular Formula: C15H14ClN3O3
Molecular Weight: 319.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O3 |
|---|---|
| Molecular Weight | 319.74 g/mol |
| IUPAC Name | benzyl 3-(3-chloropyrazin-2-yl)oxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
| Standard InChI Key | XBLAXAGZSJIDKS-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl |
| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with a 3-chloropyrazin-2-yloxy group and at the 1-position with a benzyl carboxylate ester. The pyrazine ring introduces aromaticity and electron-withdrawing characteristics, while the chlorine atom at the 3-position enhances electrophilicity, potentially influencing binding interactions.
Key structural identifiers include:
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SMILES:
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InChIKey:
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IUPAC Name: Benzyl 3-[(3-chloropyrazin-2-yl)oxy]azetidine-1-carboxylate.
Physicochemical Profile
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.74 g/mol |
| LogP (Predicted) | 2.8 ± 0.6 (Est.) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 75.8 Ų |
The relatively low polar surface area and moderate lipophilicity (LogP ≈ 2.8) suggest adequate blood-brain barrier permeability, a trait desirable for CNS-targeted therapeutics .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of the synthesis are proprietary, the compound’s structure implies a multi-step route involving:
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Azetidine Functionalization: Introduction of the 3-hydroxyazetidine intermediate via ring-opening reactions or hydroxylation.
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Etherification: Coupling of 3-hydroxyazetidine with 2,3-dichloropyrazine under basic conditions to form the 3-(3-chloropyrazin-2-yloxy)azetidine intermediate.
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Esterification: Protection of the azetidine nitrogen with a benzyl carboxylate group using benzyl chloroformate.
A hypothetical reaction scheme is illustrated below:
Raw Materials and Optimization
Key precursors include:
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2,3-Dichloropyrazine: A commercially available building block for nucleophilic aromatic substitution.
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Benzyl Chloroformate: Common for introducing carboxylate protecting groups.
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3-Hydroxyazetidine: A strained four-membered amine requiring specialized handling due to its reactivity.
Reaction optimization likely focuses on minimizing ring strain-induced side reactions in the azetidine core. Microwave-assisted synthesis or flow chemistry could enhance yield and purity .
Pharmacological and Toxicological Considerations
ADME Profiling
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Absorption: Moderate LogP and TPSA values predict reasonable oral bioavailability.
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Metabolism: Expected hepatic oxidation via CYP3A4, with potential glucuronidation of the benzyl ester.
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Excretion: Renal elimination of hydrophilic metabolites likely dominates.
Future Directions
Target Validation Studies
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In vitro PDE10A Assays: Measure IC₅₀ using recombinant enzyme and cAMP/cGMP substrates.
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Kinase Profiling: Screen against panels of 100+ kinases to identify hit targets.
Structural Modifications
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Replace the benzyl ester with methyl or tert-butyl groups to modulate solubility.
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Introduce substituents on the pyrazine ring (e.g., methoxy, amino) to enhance selectivity.
Preclinical Development
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PK/PD Studies: Assess oral bioavailability and brain penetration in rodent models.
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Toxicogenomics: Identify gene expression changes linked to potential off-target effects.
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